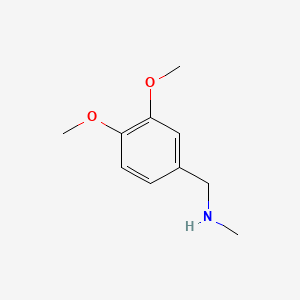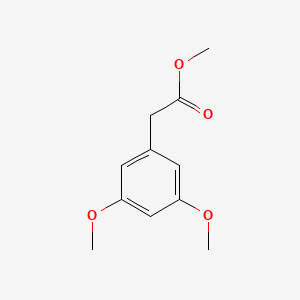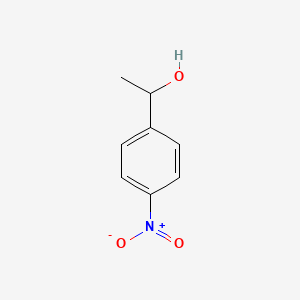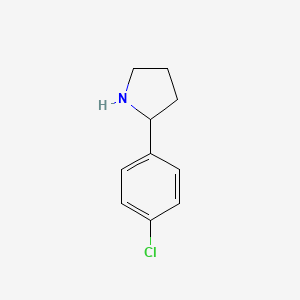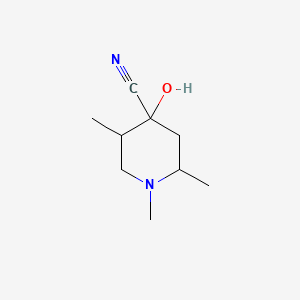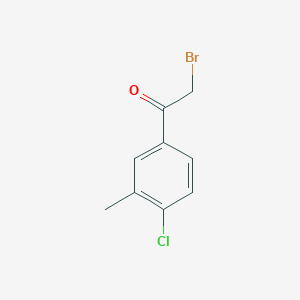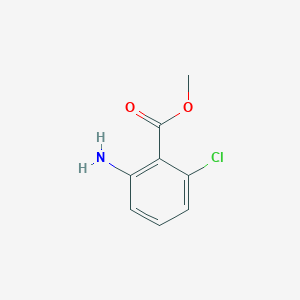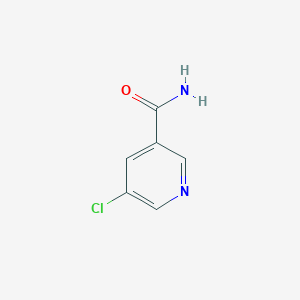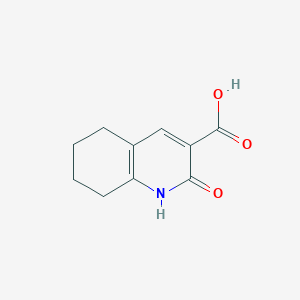
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
“2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” and "2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid" .
Synthesis Analysis
The synthesis of this compound has been mentioned in various studies. For instance, the reaction of various substituted 2, 4-dichloroquinolines with ethyl 4- (3-hydroxyphenyl)- 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was carried out in the presence of K2CO3 as a mild and efficient base at controlled temperature leading to novel 2-chloroquinoline based polyhydroquinoline with high regioselectivity .
Molecular Structure Analysis
The molecular weight of “2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is 193.20 g/mol . The InChI code for this compound is "1S/C10H11NO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h5H,1-4H2, (H,11,12) (H,13,14)" . The canonical SMILES representation is "C1CCC2=C (C1)C=C (C (=O)N2)C (=O)O" .
Physical And Chemical Properties Analysis
The compound has a melting point of 253-254 degrees Celsius . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66.4 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives have been explored extensively for their synthesis and structural properties. Notably, Smirnova et al. (2006) synthesized a series of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid amides, characterizing their structures using IR and NMR spectroscopy (Smirnova et al., 2006). Additionally, Hayani et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, confirming their structures through X-ray crystallography and spectroscopic techniques (Hayani et al., 2021).
Antitubercular Properties
Several studies have investigated the antitubercular properties of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives. Ukrainets et al. (2006) conducted a study on hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, examining their synthesis, structure, and antitubercular properties (Ukrainets et al., 2006).
Anticancer Activity
Gaber et al. (2021) explored the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, assessing their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Analgesic Properties
The analgesic properties of derivatives of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been studied, with research indicating their potential in pain management. For instance, Smirnova et al. (2006) synthesized and characterized amides of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid for their anti-inflammatory and analgesic activity (Smirnova et al., 2006).
Eigenschaften
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZLBBKIYHBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349434 | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
CAS RN |
64500-54-5 | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



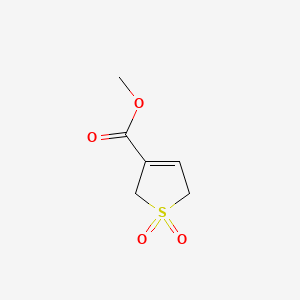
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
